molecular formula C13H14ClN3 B8413789 1-(4-Chlorophenyl)-5-cyclobutyl-pyrazol-4-amine

1-(4-Chlorophenyl)-5-cyclobutyl-pyrazol-4-amine

Cat. No. B8413789
M. Wt: 247.72 g/mol
InChI Key: WQXVFMAHNQIXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09169248B2

Procedure details

To a mixture of 1-(4-chlorophenyl)-5-cyclobutyl-pyrazole-4-carboxylic acid (4.0 g, 14.4 mmol) in CH2Cl2 (100 mL) was added oxalyl chloride (3.78 mL, 43.4 mmol) and DMF (0.06 mL). After 2 h at room temperature, the reaction mixture was concentrated in vacuo, re-dissolved in 40 mL of acetone, and added to a 0° C. solution of NaN3 (3.75 g, 57.8 mmol) in H2O (40 mL). Brine (150 mL) and EtOAc (350 mL) were then added. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was stirred in 100 mL of toluene at 95° C. for 1 h, cooled to room temperature, and then treated with 150 mL of 6 M aqueous HCl at 110° C. for 1 h. After cooling to room temperature the mixture was basified with dilute NH4OH and extracted with EtOAc (500 mL). The organic layer was separated, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by flash chromatography (SiO2, 0-100% EtOAc/CH2Cl2 gradient elution) to yield 1-(4-chlorophenyl)-5-cyclobutyl-pyrazol-4-amine (2.9 g, 81% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.75 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Brine
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH:13]3[CH2:16][CH2:15][CH2:14]3)=[C:11](C(O)=O)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.C[N:27](C=O)C.[N-]=[N+]=[N-].[Na+]>C(Cl)Cl.O.[Cl-].[Na+].O.CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH:13]3[CH2:16][CH2:15][CH2:14]3)=[C:11]([NH2:27])[CH:10]=[N:9]2)=[CH:4][CH:3]=1 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C1CCC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.06 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.75 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Brine
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
350 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The residue was stirred in 100 mL of toluene at 95° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in 40 mL of acetone
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
treated with 150 mL of 6 M aqueous HCl at 110° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, 0-100% EtOAc/CH2Cl2 gradient elution)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C1CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.